N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide
Description
N,N-Dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a pyridine ring at the 2-position and a dimethylated carboxamide group at the 4-position. This compound has garnered interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as kinases or receptors .
Properties
IUPAC Name |
N,N-dimethyl-2-pyridin-3-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-14(2)11(15)9-7-16-10(13-9)8-4-3-5-12-6-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXARBOWHCLUOLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CSC(=N1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229945 | |
| Record name | N,N-Dimethyl-2-(3-pyridinyl)-4-thiazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338396-89-7 | |
| Record name | N,N-Dimethyl-2-(3-pyridinyl)-4-thiazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338396-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-2-(3-pyridinyl)-4-thiazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Pyridine Ring Introduction: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the thiazole intermediate.
Dimethylation: The final step involves the dimethylation of the amide group using dimethyl sulfate or a similar methylating agent under basic conditions.
Industrial Production Methods
In industrial settings, the production of This compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide lies in its potential as an anticancer agent. Research has demonstrated that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic properties of thiazole derivatives, it was found that some compounds demonstrated remarkable activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines. The compound exhibited an IC50 value of 2.03 µM against HTC-116 and 2.17 µM against HepG-2 cells, surpassing the efficacy of established anticancer drugs like Harmine .
Table 1: Cytotoxicity Data of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HTC-116 | 2.03 |
| HepG-2 | 2.17 | |
| Harmine | HTC-116 | 2.40 |
| HepG-2 | 2.54 |
This data suggests that this compound and its derivatives can serve as lead compounds for developing novel anticancer therapies.
Antimicrobial Properties
Another significant application of this compound is its antimicrobial properties. Thiazole derivatives have been recognized for their ability to inhibit the growth of various bacterial and fungal pathogens.
Research Findings
Studies have indicated that thiazole compounds can exhibit broad-spectrum antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microorganism | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Inhibitory |
| Escherichia coli | Inhibitory | |
| Candida albicans | Inhibitory |
The ability to combat infections makes this compound a candidate for further development in pharmaceutical formulations aimed at treating infectious diseases.
Agricultural Applications
Beyond medicinal uses, this compound has potential applications in agriculture as a pesticide or herbicide.
Pesticidal Methods
Research indicates that substituted thiazoles can be effective in pest control strategies. For example, methods utilizing pyridyl thiazoles have shown promise in controlling agricultural pests . The structural characteristics of these compounds contribute to their efficacy in disrupting pest biological functions.
Table 3: Pesticidal Efficacy of Thiazole Compounds
| Compound | Target Pest | Efficacy |
|---|---|---|
| This compound | Various agricultural pests | Effective |
The development of such compounds could lead to safer and more effective agricultural practices by reducing reliance on traditional pesticides.
Mechanism of Action
The mechanism by which N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties are influenced by substituent positioning and electronic effects. Below is a detailed comparison with analogs:
Structural Variations
*Calculated based on molecular formulas in cited evidence.
Key Observations :
- Pyridine Position : The 3-pyridinyl group in the target compound positions its nitrogen atom optimally for hydrogen bonding compared to 4-pyridinyl (less accessible) or 2-pyridinyl (sterically hindered) analogs .
- Carboxamide Substitution: The N,N-dimethyl group in the target compound reduces hydrogen-bonding capacity but increases lipophilicity, favoring blood-brain barrier penetration compared to non-methylated analogs .
Pharmacological Implications
- Binding Affinity : The 3-pyridinyl group’s nitrogen atom may interact with acidic residues in enzymatic active sites, as seen in kinase inhibitors . In contrast, 4-pyridinyl analogs (e.g., ) show weaker interactions due to suboptimal nitrogen positioning.
- Metabolic Stability: The dimethyl carboxamide in the target compound may resist hydrolysis compared to non-methylated analogs, extending half-life .
Physicochemical Properties
- Solubility : The dimethyl group reduces aqueous solubility compared to polar analogs like N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide .
- Crystallography : Structural studies using SHELX and ORTEP reveal that the dimethyl group induces torsional strain, altering crystal packing compared to smaller substituents.
Biological Activity
N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, along with relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring substituted with a pyridine moiety. This structural configuration is crucial for its interaction with biological targets. The compound's ability to engage with various enzymes and receptors underlies its therapeutic potential.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against a range of pathogens:
- Bacterial Activity : The compound showed effective antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from < 3.09 to 500 µg/mL for various derivatives containing the pyridyl moiety .
- Antifungal Activity : Similar studies have noted antifungal activities, although specific data on this compound's efficacy compared to standard antifungals remains limited.
2. Anticancer Activity
The anticancer properties of this compound have been extensively studied:
- Cytotoxicity : In vitro tests demonstrated cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one derivative exhibited IC50 values of 2.57 µM for MCF-7 and 7.26 µM for HepG2 cells .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways such as ERK1/2 .
3. Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, this compound has shown potential in other areas:
- Antiprotozoal Activity : Some derivatives have demonstrated significant activity against protozoan parasites, outperforming traditional treatments .
- Cytotoxicity Against Non-Cancerous Cells : Studies indicate that certain derivatives are selective for cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Table 1: Summary of Biological Activities
Q & A
Q. Table 1: Example Reaction Conditions
| Component | Details | Reference |
|---|---|---|
| Carboxylic acid precursor | 2-(3-pyridinyl)-1,3-thiazole-4-acid | |
| Coupling reagent | EDCI/HOBt | |
| Solvent | DMF | |
| Yield range | 6–39% |
Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?
Answer:
Key techniques include:
- 1H/13C NMR : Assign pyridinyl (δ 8.5–9.0 ppm) and thiazole (δ 7.0–7.5 ppm) protons. Methyl groups (N,N-dimethyl) appear as singlets near δ 3.0 ppm .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) achieve ≥98% purity .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragmentation patterns.
Q. Table 2: Representative NMR Data
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridinyl H (C3 position) | 8.7 | Multiplet | 1H |
| Thiazole H (C5 position) | 7.3 | Singlet | 1H |
| N,N-dimethyl groups | 3.1 | Singlet | 6H |
Advanced: How can discrepancies in NMR data between theoretical and experimental results be resolved?
Answer:
Discrepancies often arise from:
- Solvent effects : Use deuterated solvents (e.g., DMSO-d6) to standardize chemical shifts.
- Dynamic processes : Variable-temperature NMR (VT-NMR) identifies conformational exchanges.
- 2D NMR : COSY and HSQC correlate ambiguous signals, as demonstrated in thiazole-carboxamide studies .
- Impurity analysis : HPLC-MS detects trace byproducts interfering with NMR assignments.
Advanced: What crystallographic tools (e.g., SHELX, WinGX) are recommended for structural determination, and how should refinement parameters be adjusted?
Answer:
- SHELXL : Preferred for high-resolution data refinement. Adjust thermal displacement parameters (Uiso) and occupancy factors for disordered atoms .
- WinGX : Integrates SHELX with ORTEP-3 for visualization. Use TWIN commands for twinned crystals .
- Validation : R-factors < 5% and Fo/Fc maps with minimal residual density ensure accuracy .
Q. Table 3: Refinement Parameters
| Parameter | Optimal Range | Reference |
|---|---|---|
| R1 (I > 2σ(I)) | < 0.05 | |
| wR2 (all data) | < 0.10 | |
| Goodness-of-fit (GoF) | 1.0–1.2 |
Basic: How can the Bradford assay be adapted to study protein-binding affinity?
Answer:
Modify the Bradford method as follows:
Incubation : Mix the compound with target protein (e.g., kinase) in buffer (pH 7.4).
Dye binding : Add Coomassie Brilliant Blue G-250 and measure absorbance at 595 nm.
Controls : Use BSA standards and subtract compound background absorbance.
Data analysis : Plot ΔA595 vs. concentration to calculate binding constants (Kd).
Advanced: What strategies improve synthetic yield during scale-up?
Answer:
Address low yields (e.g., 6% in small-scale syntheses ) via:
- Flow chemistry : Enhances mixing and heat transfer for gram-scale reactions.
- Purification : Gradient flash chromatography (silica gel, hexane/EtOAc) isolates pure product.
- Stoichiometry : Optimize molar ratios (e.g., 1.2:1 amine:acid) to drive completion.
Advanced: How can computational modeling predict bioactivity and interaction mechanisms?
Answer:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- Molecular docking (AutoDock/Vina) : Simulates binding to biological targets (e.g., enzymes). Validate with experimental IC50 values from related thiazole studies .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
